molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester

Cat. No.: B2764768
M. Wt: 370.4 g/mol
InChI Key: ONZCVJIBENGLKN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HECT E3-IN-1 is a compound that belongs to the family of HECT-type E3 ubiquitin ligases. These enzymes play a crucial role in the ubiquitination process, which is a post-translational modification that regulates protein stability, function, and localization. HECT E3 ubiquitin ligases are involved in various cellular processes, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis .

Mechanism of Action

Target of Action

HECT E3-IN-1, also known as “methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate”, is a HECT E3 ligase inhibitor . The primary target of this compound is the Nedd4-1 protein, where it impedes Ub binding at the non-covalent Ub-binding site . HECT E3 ligases are crucial in several cellular processes and are critical for protein degradation and signaling . They are responsible for substrate recognition and are tightly regulated to achieve selectivity and specificity on their substrates .

Mode of Action

HECT E3-IN-1 interacts with its target, Nedd4-1, by impeding the binding of Ub at the non-covalent Ub-binding site . HECT E3 ligases catalyze substrate ubiquitination in a two-step reaction: they first accept the activated Ub from the E2 in a transthiolation reaction on their catalytic cysteine, and then the Ub moiety is transferred to a lysine on the target substrate . HECT E3-IN-1 interferes with this process, thereby inhibiting the function of the HECT E3 ligase.

Biochemical Pathways

HECT E3 ligases play a critical role in various cellular pathways, including protein trafficking, subcellular localization, innate immune response, viral infections, DNA damage responses, and apoptosis . They are key effectors in several intracellular signaling pathways, including the Notch, TGF-β, and Wnt pathways . The inhibition of HECT E3 ligases by HECT E3-IN-1 can affect these pathways and their downstream effects.

Result of Action

The inhibition of HECT E3 ligases by HECT E3-IN-1 can lead to alterations in protein stability, function, activity, localization, and interaction . This can affect a wide array of cellular processes and responses to stress signals associated with cancer development . Deregulation of HECT-type E3-mediated ubiquitination plays a prominent role in cancer development and chemoresistance .

Action Environment

It is known that the function of hect e3 enzymes is exerted in a spatially and temporally controlled fashion in the cells , suggesting that cellular context and environmental conditions could influence the compound’s action, efficacy, and stability.

Biological Activity

The compound 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester (commonly referred to as Compound A ) has garnered attention in recent years due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and pharmacological implications based on various research studies.

Chemical Structure and Properties

Compound A is characterized by the following structural components:

  • Indole moiety : The presence of the 5-methoxy group enhances its electronic properties.
  • Cyclopentyl group : This contributes to the compound's lipophilicity and potential receptor binding.
  • Butenoic acid methyl ester : This functional group is crucial for its biological activity.

The molecular formula for Compound A is C21H26N2O4C_{21}H_{26}N_{2}O_{4} with a molecular weight of approximately 370.45 g/mol .

Synthesis

The synthesis of Compound A involves several steps, typically starting from readily available indole derivatives. The following general synthetic route has been established:

  • Formation of Indole Derivative : The initial step involves the synthesis of the indole core through cyclization reactions.
  • Carbonylation : The introduction of the carbonylamino group is achieved via reaction with appropriate carbonyl compounds.
  • Esterification : Finally, the butenoic acid moiety is introduced through esterification reactions.

This multi-step synthesis allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Biological Activity

Compound A exhibits a range of biological activities that have been documented in various studies:

Antitumor Activity

Research indicates that Compound A shows significant antiproliferative effects against several cancer cell lines. In vitro studies revealed:

  • IC50 values in the low micromolar range for human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and disruption of microtubule dynamics, similar to established tubulin inhibitors .

Enzyme Inhibition

Compound A has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:

  • Tubulin polymerization : It competes with colchicine for binding sites on tubulin, leading to cell cycle arrest and apoptosis .
  • Kinase inhibition : Preliminary studies indicate potential inhibitory effects on specific kinases involved in signaling pathways critical for tumor growth.

Case Studies

Several case studies highlight the pharmacological potential of Compound A:

  • Study on Antiproliferative Effects :
    • Conducted on MCF-7 and A549 cells, this study demonstrated a dose-dependent decrease in cell viability, with a notable increase in apoptotic markers such as Annexin V positivity and caspase activation .
  • In Vivo Efficacy :
    • An animal model study assessed the efficacy of Compound A in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant apoptosis induction in cancer cells
Enzyme InhibitionInhibition of tubulin polymerization
Kinase InhibitionPotential inhibition of growth factor signaling

Properties

IUPAC Name

methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZCVJIBENGLKN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.